1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Scientific Research Applications
Structural and Thermal Properties
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione derivatives have been synthesized and studied for their structural and thermal properties. For example, various cyano-substituted azoderivatives of β-diketones have shown high thermal stability with distinct phase transition peaks, revealing potential applications in materials science (Mahmudov et al., 2011).
Antimicrobial Activity
Compounds containing the 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione moiety have been explored for their antimicrobial properties. Notably, various pyrazolinones and pyrazoles with a benzothiazole moiety have been synthesized and shown promising antimicrobial activity, indicating their potential use in pharmaceuticals (Amir et al., 2012).
Catalytic Activity
These compounds have also been investigated for their catalytic activity. A study demonstrated the catalytic potential of a new copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione in cyclohexane and benzyl alcohol oxidations, underscoring their relevance in catalytic processes (Mahmudov et al., 2010).
Chemical Synthesis and Characterization
In chemical synthesis, these compounds serve as intermediates for various reactions. For instance, the synthesis of 3-(4-(bromomethyl)-1,3-dithiolan-2-ylidene)pentane-2,4-dione from pentane-2,4-dione and its subsequent reactions have been explored, expanding the repertoire of synthetic chemistry (Zhang Li-jian, 2006).
Molecular Docking and Biological Activity
Studies involving molecular docking and assessment of biological activity have been conducted, suggesting these compounds' potential in bioactive molecule development. For instance, novel 1,4-naphthoquinone derivatives and their metal complexes have been synthesized, characterized, and evaluated for their antibacterial activity, indicating their biomedical applications (Ekennia et al., 2018).
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)6-9(15)7-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBPASCAJYMJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279702 | |
Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione | |
CAS RN |
1379811-76-3 | |
Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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